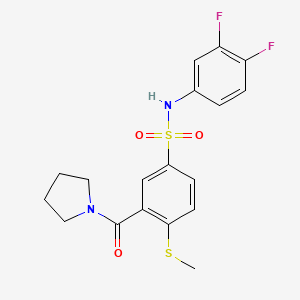![molecular formula C17H20N2O B4643584 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4643584.png)
3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide
Descripción general
Descripción
3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of benzamide derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide can induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the scientific research of 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide. One potential direction is the development of new 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide in combination with other anticancer agents to enhance its therapeutic activity. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide and its effects on gene expression and cellular signaling pathways.
Conclusion
In conclusion, 3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide is a promising compound with potential therapeutic applications in cancer research. Its potent anticancer activity, ease of synthesis, and availability make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential toxic effects.
Propiedades
IUPAC Name |
3-methyl-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-7-6-8-15(13-14)17(20)18-11-12-19(2)16-9-4-3-5-10-16/h3-10,13H,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUWDYPMNGRGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4643514.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4643520.png)
![1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B4643521.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4643530.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4643536.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)
![1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4643576.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)
![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4643610.png)